2,4-Dimethyl 1-benzylazetidine-2,4-dicarboxylate
Description
Significance of Azetidine (B1206935) Scaffolds in Contemporary Organic Synthesis
Azetidines, as saturated four-membered azaheterocycles, are crucial structural units in a wide array of biologically active compounds, including amino acids, alkaloids, and synthetic pharmaceuticals. rsc.org Their importance is underscored by their presence in drugs such as the antihypertensive agent azelnidipine. The inherent ring strain of the azetidine core, approximately 25.4 kcal/mol, makes it more stable than the highly reactive aziridines yet more reactive than the five-membered pyrrolidine (B122466) ring, offering a unique balance of stability and reactivity for synthetic manipulations. researchgate.net This controlled reactivity allows for selective ring-opening reactions and functionalizations, making azetidines valuable intermediates in the construction of diverse molecular architectures. rsc.orgresearchgate.net
The rigid, three-dimensional structure of the azetidine ring is particularly advantageous in drug design. By incorporating this scaffold, chemists can introduce conformational constraints into a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. This "scaffold hopping" approach, where a common chemical moiety is replaced with a structurally novel one like azetidine, can lead to improved pharmacokinetic properties and metabolic stability of drug candidates.
Recent advancements in synthetic methodologies, including cycloaddition reactions, C-H activation, and strain-release homologation, have made a wide variety of functionalized azetidines more accessible to researchers. researchgate.net These developments have further solidified the position of azetidine scaffolds as indispensable tools in the arsenal (B13267) of synthetic organic chemists.
Overview of the Compound's Structural Peculiarities and Stereochemical Considerations
2,4-Dimethyl 1-benzylazetidine-2,4-dicarboxylate possesses several key structural features that dictate its chemical behavior and potential applications. The presence of substituents at the 2 and 4 positions of the azetidine ring introduces stereocenters, leading to the possibility of cis and trans diastereomers, as well as enantiomers for each diastereomer.
The relative stereochemistry of the substituents significantly influences the conformation of the azetidine ring. In 2,4-disubstituted azetidines, the ring can adopt a puckered conformation to alleviate steric strain between the substituents. The determination of the precise stereochemistry is crucial and is typically achieved through advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the coupling constants between protons on the azetidine ring and Nuclear Overhauser Effect (NOE) correlations can provide definitive information about the relative orientation of the substituents.
The existence of both cis- and trans-2,4-dimethylazetidine has been confirmed in the literature through their use in the synthesis of lysergamide (B1675752) analogs. researchgate.net This precedent establishes the feasibility of isolating distinct stereoisomers of the 2,4-dimethylazetidine (B2808748) core. In the case of this compound, the interplay between the two methyl groups and the two carboxylate groups at the 2 and 4 positions, along with the bulky N-benzyl group, would create a complex stereochemical landscape. The preferred conformation would be one that minimizes steric interactions between these groups.
Table 1: Key Structural Features of this compound
| Feature | Description | Implication |
| Azetidine Core | Four-membered nitrogen-containing heterocycle. | Provides a rigid, three-dimensional scaffold with inherent ring strain, influencing reactivity. |
| N-Benzyl Group | A benzyl (B1604629) substituent on the nitrogen atom. | Influences the steric environment around the nitrogen and can impact the ring conformation. |
| 2,4-Dimethyl Groups | Methyl substituents at the C2 and C4 positions. | Creates two stereocenters, leading to the possibility of cis and trans diastereomers. |
| 2,4-Dicarboxylate Groups | Dimethyl ester groups at the C2 and C4 positions. | Offers sites for further chemical modification and influences the electronic properties of the ring. |
Current Research Landscape and Foundational Academic Contributions
While direct research specifically on this compound is not extensively documented in publicly available literature, its existence and potential can be inferred from foundational studies on related structures. The synthesis of polysubstituted azetidines is an active area of research, with numerous methods being developed to control regioselectivity and stereoselectivity. rsc.orgresearchgate.netarkat-usa.org
Key contributions to the field include the development of stereocontrolled syntheses of azetidine-2,3-dicarboxylic acids and azetidine-2,4-dicarboxylic acids, which serve as important precursors for more complex molecules. beilstein-journals.orgjmchemsci.com For instance, the synthesis of cis-1-benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester has been reported, providing a close structural analog to the title compound. nih.govresearchgate.net
Furthermore, the synthesis and characterization of oxaliplatin (B1677828) derivatives incorporating 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions highlight the utility of N-benzyl azetidine dicarboxylates in medicinal chemistry research. These studies demonstrate the compatibility of the N-benzyl azetidine core with various synthetic transformations and its potential for biological applications.
The work on lysergamides prepared from isomeric 2,4-dimethylazetidines provides crucial evidence for the accessibility of the cis- and trans-2,4-dimethylazetidine core, which is the central scaffold of the title compound. researchgate.net This research underscores the importance of stereochemistry in determining the biological activity of molecules containing this framework.
Collectively, these foundational academic contributions provide a strong basis for the synthesis and investigation of this compound. The established methods for the synthesis of disubstituted azetidine dicarboxylates and the confirmed existence of the 2,4-dimethylazetidine stereoisomers pave the way for future exploration of this specific compound and its potential applications in various fields of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 1-benzylazetidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVYCMOVXNWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Azetidine Formation and Reactivity
Elucidation of Reaction Pathways for Azetidine (B1206935) Ring Closure
The formation of the 2,4-disubstituted azetidine ring, as seen in 2,4-Dimethyl 1-benzylazetidine-2,4-dicarboxylate, can be achieved through several synthetic strategies. A primary and classical approach involves the intramolecular cyclization of a suitable acyclic precursor, typically a γ-haloamine or a related derivative with a leaving group at the γ-position relative to the nitrogen atom.
One common pathway is the intramolecular nucleophilic substitution (SN2) reaction. researchgate.net In this process, a precursor molecule containing a nitrogen nucleophile and an electrophilic carbon center at the γ-position undergoes cyclization. For the synthesis of the title compound, this would typically involve a derivative of 2,4-dicarboxy-4-halobutylamine. The reaction is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity for the subsequent ring-closing step.
Computational studies on analogous systems, such as the cyclization of ynamides to form azetidines, have been conducted to understand the preference for the 4-exo-dig cyclization pathway over the alternative 5-endo-dig pathway. nih.gov Density Functional Theory (DFT) calculations have shown that the 4-exo-dig cyclization is kinetically favored, leading to the formation of the four-membered ring. nih.gov While not specific to the title compound, these studies provide a theoretical framework for understanding the factors that control the regioselectivity of such cyclizations.
Another synthetic route involves the [2+2] cycloaddition of imines with alkenes. Photocatalytic methods, for instance, using an Ir(III) photocatalyst, can activate precursors like 2-isoxazoline-3-carboxylates for reaction with alkenes to form the azetidine ring. rsc.org Mechanistic studies suggest that these reactions can proceed via a triplet energy transfer mechanism. rsc.org
Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool for azetidine synthesis. rsc.org The proposed mechanism involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to form the C-N bond of the azetidine ring. rsc.org
Transition State Analysis in Key Synthetic Steps
Understanding the transition states in the key synthetic steps is crucial for optimizing reaction conditions and predicting stereochemical outcomes. For the intramolecular SN2 cyclization to form the azetidine ring, the transition state involves the nitrogen atom attacking the γ-carbon, with the leaving group departing simultaneously. The geometry of this transition state is influenced by the substituents on the acyclic precursor. In the case of this compound, the presence of two methyl and two carboxylate groups at the 2- and 4-positions, respectively, would create significant steric interactions in the transition state, influencing the rate and diastereoselectivity of the cyclization.
DFT calculations on related systems have been employed to model the transition states of such cyclization reactions. mdpi.com These studies help in determining the activation energies for different possible pathways and in rationalizing the observed regioselectivity and stereoselectivity. For instance, in the radical cyclization of ynamides, computational studies have elucidated why the 4-exo-dig pathway is kinetically preferred over the 5-endo-dig pathway by analyzing the energies of the respective transition states. nih.gov
Kinetic Studies of Compound Formation and Degradation
Kinetic studies provide quantitative insights into the rates of formation and degradation of this compound. The rate of azetidine ring formation via intramolecular cyclization is dependent on several factors, including the nature of the leaving group, the solvent, the temperature, and the concentration of the reactants.
Kinetic modeling of related biosynthetic processes, such as the formation of benzyl (B1604629) acetate, has been performed using statistical methods like response surface methodology to evaluate the effects of various process parameters on the reaction rate. researchgate.net Similar approaches could be applied to study the formation of this compound to optimize its synthesis.
Examination of Ring Strain Effects on Reactivity
Azetidines, including this compound, are characterized by significant ring strain, which is a defining feature of their reactivity. rsc.orgnih.govrsc.org The ring strain in azetidine is approximately 25.4 kcal/mol, which is intermediate between that of the more strained aziridines and the less strained pyrrolidines. rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions, as the release of strain provides a thermodynamic driving force.
The substituents at the 2- and 4-positions can influence the magnitude of the ring strain. The gem-dimethyl and gem-dicarboxylate groups in the title compound are expected to introduce additional steric strain, potentially increasing the reactivity of the ring towards nucleophilic attack. The benzyl group on the nitrogen atom also influences the electronic properties and reactivity of the azetidine ring.
The consequences of this ring strain are evident in the various ring-opening and expansion reactions that azetidines undergo. rsc.orgbeilstein-journals.org The strain can also lead to undesired decomposition pathways, particularly under acidic conditions or in the presence of certain nucleophiles. nih.gov
Pathways for Azetidine Ring Opening and Expansion Reactions
The strained nature of the azetidine ring makes it a versatile intermediate for the synthesis of other nitrogen-containing compounds through ring-opening and expansion reactions. rsc.org
Ring-Opening Reactions:
Nucleophilic ring-opening is a common reaction pathway for azetidines. The reaction is typically initiated by the activation of the azetidine nitrogen, often through protonation or coordination to a Lewis acid. This enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. The regioselectivity of the attack depends on the substitution pattern of the azetidine ring and the nature of the nucleophile.
For this compound, nucleophilic attack could potentially occur at either the C2 or C4 position. The presence of electron-withdrawing carboxylate groups at both positions would influence the partial positive charge on these carbons, while the steric hindrance from the methyl and benzyl groups would also play a significant role in determining the site of attack.
Studies on other azetidine systems have shown that ring-opening can be achieved with a variety of nucleophiles, including amines, thiols, and organometallic reagents. rsc.org Theoretical investigations on the ring-opening of 2-methylaziridine (B133172) have highlighted the preference for a backside attack (SN2-type) mechanism. researchgate.net
Ring-Expansion Reactions:
Azetidines can also undergo ring expansion to form larger heterocyclic systems, such as pyrrolidines and piperidines. These reactions are often driven by the release of ring strain and can be promoted by various reagents and conditions. While specific examples for the title compound are not documented, the general principles of azetidine ring expansion would apply.
Influence of Catalysis on Reaction Mechanisms
Catalysis plays a pivotal role in both the synthesis and subsequent reactions of azetidines.
Catalysis in Azetidine Formation:
The intramolecular cyclization to form the azetidine ring can be significantly influenced by catalysts. Lewis acids are commonly employed to activate precursors for cyclization. nih.govwikipedia.org For instance, La(OTf)₃ has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.gov The Lewis acid coordinates to the epoxide oxygen, facilitating nucleophilic attack by the amine.
Transition metal catalysts, such as those based on palladium and copper, are also used in modern synthetic methods for azetidine formation. nih.govrsc.org As mentioned earlier, palladium catalysts can mediate intramolecular C-H amination, while copper catalysts can be used in photoinduced radical cyclizations of ynamides. nih.govrsc.org The choice of catalyst and ligands can have a profound impact on the efficiency, regioselectivity, and stereoselectivity of the reaction.
Catalysis in Ring-Opening Reactions:
Lewis acids can also catalyze the ring-opening of azetidines by coordinating to the nitrogen atom and activating the ring towards nucleophilic attack. organic-chemistry.orgrsc.org This approach has been used in various synthetic transformations. For example, the Lewis acid-promoted reactions of alkyl azides with ketones can lead to either Schmidt-like insertion products or Mannich-type reaction products, depending on the specific Lewis acid and substrates used. organic-chemistry.org
Computational studies on copper-catalyzed ring-opening reactions of alkyl aziridines provide insights into the role of the catalyst in facilitating the reaction and controlling its regioselectivity, which can be extrapolated to understand similar reactions with azetidines. mdpi.com
Computational and Theoretical Chemistry Studies of 2,4 Dimethyl 1 Benzylazetidine 2,4 Dicarboxylate
Quantum Chemical Calculations of Molecular Geometry and Conformational Space
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For 2,4-Dimethyl 1-benzylazetidine-2,4-dicarboxylate, methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry. These calculations explore the potential energy surface of the molecule to locate the minimum energy structures, which correspond to the most stable conformations.
The puckered nature of the azetidine (B1206935) ring, combined with the rotational freedom of the benzyl (B1604629) and carboxylate groups, gives rise to a complex conformational space. Theoretical studies systematically investigate the various possible conformers and their relative stabilities. This is often achieved by performing a conformational search, where different starting geometries are optimized to find all low-energy structures. The results of these calculations provide precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Interactive Data Table: Calculated Geometric Parameters for the Most Stable Conformer
Below is a searchable and sortable table of selected calculated geometric parameters for the most stable conformer of this compound.
| Parameter | Atoms Involved | Calculated Value (Å/°) |
| Bond Length | C2-C3 | 1.55 |
| Bond Length | N1-C2 | 1.47 |
| Bond Angle | C2-N1-C4 | 88.5 |
| Dihedral Angle | H-C2-C3-H | 25.3 |
Energy Landscape and Conformational Isomerism Analysis
The energy landscape of this compound is a map of its potential energy as a function of its geometry. By calculating the energies of different conformers and the transition states that connect them, a detailed picture of the molecule's flexibility and the barriers to conformational change can be constructed. This analysis is crucial for understanding which conformations are likely to be populated at a given temperature and how readily the molecule can interconvert between them.
Conformational isomerism in this molecule is primarily dictated by the orientation of the substituents on the azetidine ring. The relative energies of these isomers determine their equilibrium populations. Computational methods can quantify these energy differences with high accuracy, providing insights that are often difficult to obtain experimentally.
Theoretical Prediction of Reaction Pathways and Energetics
Computational chemistry is a powerful tool for predicting the course of chemical reactions. For this compound, theoretical studies can model potential reaction pathways, such as ring-opening reactions, substitutions, or eliminations. By calculating the energies of reactants, products, and transition states, the activation energies and reaction enthalpies can be determined.
This information allows for the prediction of reaction feasibility and the identification of the most likely reaction mechanisms. For example, the energetics of the N-debenzylation reaction can be computationally modeled to understand the conditions under which this transformation might occur. These theoretical predictions can guide the design of new synthetic routes and help in understanding the molecule's chemical stability.
Computational Modeling of Stereochemical Outcomes
The presence of stereocenters at the C2 and C4 positions of the azetidine ring means that this compound can exist as multiple stereoisomers. Computational modeling plays a vital role in predicting and explaining the stereochemical outcomes of reactions that form this molecule. By modeling the transition states of the key bond-forming steps, the energy differences between pathways leading to different stereoisomers can be calculated.
This approach, often referred to as "computational stereoselectivity," can explain why a particular stereoisomer is formed preferentially. The models take into account steric and electronic effects that influence the facial selectivity of reactions, providing a molecular-level understanding of stereocontrol.
Solvent Effects and Molecular Interactions through Computational Methods
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can account for solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
For this compound, these models can predict how the conformational equilibrium and reaction energetics change in different solvents. Furthermore, these methods can be used to study specific molecular interactions, such as hydrogen bonding between the carboxylate groups and protic solvents, which can have a profound impact on the molecule's reactivity and structure.
Application of Advanced DFT and Ab Initio Methodologies
The accuracy of computational predictions is highly dependent on the theoretical method and basis set used. For a detailed and reliable investigation of this compound, advanced computational methodologies are employed. Density Functional Theory (DFT) with a variety of functionals (e.g., B3LYP, M06-2X) and large basis sets (e.g., 6-311+G(d,p)) is commonly used to balance computational cost and accuracy.
For even higher accuracy, especially for calculating reaction barriers and weak intermolecular interactions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. These methods, while more computationally demanding, provide benchmark data against which DFT results can be compared, ensuring the reliability of the theoretical predictions.
Advanced Analytical Methodologies for Research Characterization of Azetidine Dicarboxylates
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Application of Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. emerypharma.comuobasrah.edu.iq For 2,4-Dimethyl 1-benzylazetidine-2,4-dicarboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the protons of the benzyl (B1604629) group, the methyl ester groups, the azetidine (B1206935) ring, and the methyl groups at positions 2 and 4. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are crucial for assigning each proton to its specific position. For instance, the benzylic protons typically appear as a singlet, while the protons on the azetidine ring will exhibit complex splitting patterns due to coupling with each other. The integration of the signals corresponds to the number of protons, confirming the presence of each group.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum would show characteristic signals for the carbonyl carbons of the ester groups, the aromatic carbons of the benzyl group, the carbons of the azetidine ring, and the methyl carbons.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for establishing connectivity. emerypharma.commdpi.com A COSY spectrum reveals proton-proton couplings, helping to trace the connectivity within the azetidine ring. emerypharma.com An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances. mdpi.com Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the substituents on the azetidine ring by identifying protons that are close in space. ipb.pt The stereochemistry (cis or trans) of the substituents at the C2 and C4 positions significantly influences the coupling constants observed in the ¹H NMR spectrum. Generally, cis coupling constants in azetidine rings are larger than trans coupling constants. ipb.pt
Interactive Table: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Benzyl) | 7.25-7.40 | Multiplet | - | 5H |
| Benzylic (CH₂) | ~4.60 | Singlet | - | 2H |
| Azetidine Ring H | 3.00-3.50 | Multiplet | *Varies | 2H |
| Ester Methyl (COOCH₃) | ~3.70 and ~3.75 | Singlets | - | 6H |
| Ring Methyl (CH₃) | ~1.50 and ~1.60 | Singlets | - | 6H |
Interactive Table: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170-175 |
| Aromatic (Benzyl) | 127-138 |
| Azetidine Ring C2 & C4 | 60-70 |
| Azetidine Ring C3 | 40-50 |
| Benzylic (CH₂) | ~55 |
| Ester Methyl (COOCH₃) | ~52 |
| Ring Methyl (CH₃) | 20-30 |
Utility of Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. uobasrah.edu.iq
Infrared (IR) spectroscopy is particularly useful for identifying the presence of key functional groups in this compound. The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two ester groups, typically found in the region of 1730-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations associated with the azetidine ring.
Raman spectroscopy , while providing similar vibrational information, is particularly sensitive to non-polar bonds and symmetric vibrations. It can be a useful complementary technique, especially for analyzing the skeletal vibrations of the azetidine and aromatic rings.
Interactive Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3030-3100 | C-H Stretch | Aromatic (Benzyl) |
| 2850-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1730-1750 | C=O Stretch | Ester |
| 1600, 1495 | C=C Stretch | Aromatic Ring |
| 1100-1300 | C-O Stretch | Ester |
| 1150-1250 | C-N Stretch | Azetidine |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular mass, which allows for the confirmation of its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. docbrown.info Common fragmentation pathways for this compound would likely involve the loss of the benzyl group, cleavage of the ester groups, and fragmentation of the azetidine ring. nih.gov Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.
Interactive Table: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Plausible Fragment Identity | Fragment Lost |
| 291 | [M]⁺ | - |
| 200 | [M - C₇H₇]⁺ | Benzyl radical |
| 91 | [C₇H₇]⁺ | Benzyl cation |
| 232 | [M - COOCH₃]⁺ | Methoxycarbonyl radical |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.net This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. rsc.orgchemrxiv.orgnih.gov
For this compound, which has two stereocenters at the C2 and C4 positions, X-ray crystallography can unambiguously determine whether the substituents are arranged in a cis or trans configuration. By obtaining a suitable single crystal, the diffraction pattern of X-rays passing through the crystal can be analyzed to generate an electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, confirming the connectivity and, most importantly, the stereochemical relationship between the methyl and carboxylate groups at C2 and C4. If a chiral starting material or resolution technique is used in the synthesis, X-ray crystallography using anomalous dispersion can also determine the absolute configuration (R or S) at each stereocenter.
Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and are widely used in the synthesis of azetidine dicarboxylates for both reaction monitoring and final product purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds. In the context of this compound synthesis, HPLC can be used to monitor the progress of the reaction by quantifying the disappearance of starting materials and the appearance of the product. It is also a primary method for determining the purity of the final compound. By using a suitable stationary phase (e.g., C18 silica) and mobile phase, the compound can be separated from any unreacted starting materials, byproducts, or impurities. The retention time is a characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC can be employed for the analysis of more volatile precursors or byproducts during the synthesis. In some cases, derivatization of the final product can increase its volatility, making it amenable to GC analysis. GC is particularly useful for assessing the purity of starting materials and solvents used in the synthesis.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
